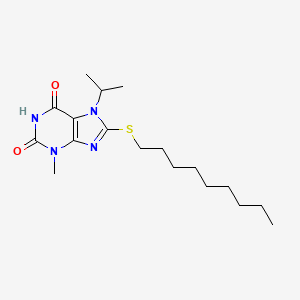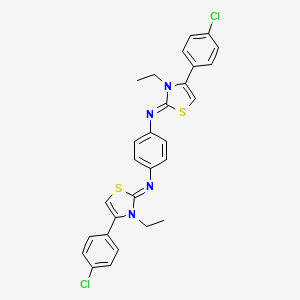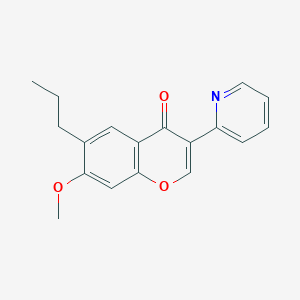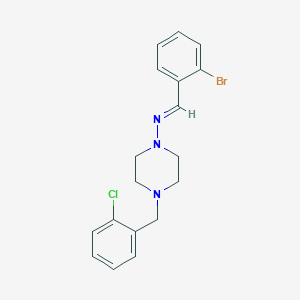
3,7-Bis(ethylamino)-2,8-dimethyl-5-phenylphenazin-5-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Bis(ethylamino)-2,8-dimethyl-5-phenylphenazin-5-ium chloride is a synthetic organic compound known for its vibrant color and diverse applications. It is commonly used as a dye and has significant roles in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 3,7-Bis(ethylamino)-2,8-dimethyl-5-phenylphenazin-5-ium chloride typically involves multiple steps. One common method starts with phenothiazine as the base compound. The phenothiazine is treated with diiodine, followed by dimethylamine, to form the desired product . Another method involves the oxidation of N,N-dimethyl-phenylenediamine with sodium dichromate in the presence of sodium thiosulfate, followed by further oxidation with N,N-dimethylaniline . Industrial production often involves crystallization from an aqueous solution of hydrochloric acid to purify the compound .
Chemical Reactions Analysis
3,7-Bis(ethylamino)-2,8-dimethyl-5-phenylphenazin-5-ium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be reduced to leucomethylene blue in the presence of nanocatalysts . Common reagents used in these reactions include sodium dichromate for oxidation and dimethylamine for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a redox indicator and a dye . In biology, it serves as a staining agent for various cellular components . In medicine, it has been explored for its neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Additionally, it is used in industrial applications for dyeing textiles and as a component in certain types of batteries .
Mechanism of Action
The mechanism of action of 3,7-Bis(ethylamino)-2,8-dimethyl-5-phenylphenazin-5-ium chloride involves its ability to act as an alternative electron carrier in the mitochondrial respiratory chain. It displays anti-inflammatory and anti-apoptotic effects, inhibits monoamine oxidase and nitric oxide synthase, and activates signaling pathways involved in mitochondrial biogenesis and autophagy . These actions contribute to its neuroprotective properties and potential therapeutic applications.
Comparison with Similar Compounds
3,7-Bis(ethylamino)-2,8-dimethyl-5-phenylphenazin-5-ium chloride is similar to other phenothiazinium dyes such as methylene blue, new methylene blue, toluidine blue O, and dimethylmethylene blue . These compounds share similar structures and applications but differ in their specific chemical properties and uses. For example, methylene blue is widely used as a histological dye and has applications in treating methemoglobinemia . New methylene blue and toluidine blue O are also used as staining agents in biological research .
Properties
CAS No. |
122142-77-2 |
|---|---|
Molecular Formula |
C24H27ClN4 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-N,8-N-diethyl-3,7-dimethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride |
InChI |
InChI=1S/C24H26N4.ClH/c1-5-25-19-14-23-21(12-16(19)3)27-22-13-17(4)20(26-6-2)15-24(22)28(23)18-10-8-7-9-11-18;/h7-15H,5-6H2,1-4H3,(H,25,26);1H |
InChI Key |
HFESYLZJRRABLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)N=C3C=C(C(=CC3=[N+]2C4=CC=CC=C4)NCC)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994985.png)
![(2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11994986.png)


![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995005.png)

![Methyl 4-({2-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}sulfonyl)phenylcarbamate](/img/structure/B11995017.png)
![1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995022.png)




![4-bromo-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B11995057.png)

